molecular formula C17H29N3O2 B15183682 N-(2-(Diethylamino)-3-propoxypropyl)-N'-phenylurea CAS No. 86398-89-2

N-(2-(Diethylamino)-3-propoxypropyl)-N'-phenylurea

Cat. No.: B15183682
CAS No.: 86398-89-2
M. Wt: 307.4 g/mol
InChI Key: KIQIGQOPBDMNQR-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea is a synthetic organic compound with a complex structure This compound is characterized by the presence of a diethylamino group, a propoxypropyl chain, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea typically involves multiple steps. One common method starts with the reaction of diethylamine with 3-chloropropanol to form 2-(diethylamino)-3-propoxypropane. This intermediate is then reacted with phenyl isocyanate to yield the final product, N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or propoxypropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The propoxypropyl chain and phenylurea moiety contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Diethylamino)ethyl)-N’-phenylurea: Similar structure but lacks the propoxypropyl chain.

    N-(2-(Diethylamino)-3-methoxypropyl)-N’-phenylurea: Contains a methoxy group instead of a propoxy group.

    N-(2-(Diethylamino)-3-ethoxypropyl)-N’-phenylurea: Contains an ethoxy group instead of a propoxy group.

Uniqueness

N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea is unique due to the presence of the propoxypropyl chain, which can influence its chemical reactivity and biological activity

Properties

CAS No.

86398-89-2

Molecular Formula

C17H29N3O2

Molecular Weight

307.4 g/mol

IUPAC Name

1-[2-(diethylamino)-3-propoxypropyl]-3-phenylurea

InChI

InChI=1S/C17H29N3O2/c1-4-12-22-14-16(20(5-2)6-3)13-18-17(21)19-15-10-8-7-9-11-15/h7-11,16H,4-6,12-14H2,1-3H3,(H2,18,19,21)

InChI Key

KIQIGQOPBDMNQR-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CNC(=O)NC1=CC=CC=C1)N(CC)CC

Origin of Product

United States

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